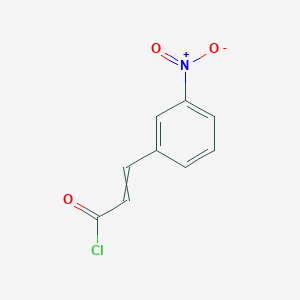

3-Nitrocinnamoyl chloride

Description

3-Nitrocinnamoyl chloride (CAS: 35418-05-4) is an aromatic acyl chloride derivative with the molecular formula C₉H₆ClNO₃ and a molecular weight of 211.605 g/mol . Structurally, it consists of a cinnamoyl backbone (α,β-unsaturated propenoyl group attached to a benzene ring) substituted with a nitro (-NO₂) group at the meta position. Key physicochemical properties include a density of 1.403 g/cm³, boiling point of 342.9°C at 760 mmHg, and flash point of 161.2°C . The nitro group confers strong electron-withdrawing effects, enhancing electrophilicity at the carbonyl carbon, which is critical in nucleophilic acyl substitution reactions. This compound is widely utilized in organic synthesis, particularly in pharmaceutical and agrochemical intermediates .

Properties

Molecular Formula |

C9H6ClNO3 |

|---|---|

Molecular Weight |

211.60 g/mol |

IUPAC Name |

3-(3-nitrophenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C9H6ClNO3/c10-9(12)5-4-7-2-1-3-8(6-7)11(13)14/h1-6H |

InChI Key |

ORIBWNWUGUWUKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

3-Nitrocinnamoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-nitrocinnamic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Nitrocinnamic acid+SOCl2→3-Nitro cinnamoyl chloride+SO2+HCl

Another method involves the use of oxalyl chloride (COCl)2 as the chlorinating agent. The reaction is typically carried out in the presence of a catalytic amount of dimethylformamide (DMF) to facilitate the formation of the acyl chloride.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles:

Amidation with Amines

Reaction with primary or secondary amines proceeds via a nucleophilic addition-elimination mechanism :

-

Mechanism :

-

Amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination of HCl regenerates the carbonyl group, yielding an amide.

-

Example :

3-Nitrocinnamoyl chloride + methylamine → N-methyl-3-nitrocinnamamide + HCl .

| Reagent | Product | Conditions |

|---|---|---|

| Primary amine | Secondary amide | Pyridine, DCM, 0–25°C |

| Ammonia | Primary amide | Room temperature |

Esterification

Alcohols react with the acyl chloride to form esters:

this compound + ethanol → ethyl 3-nitrocinnamate + HCl.

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to the meta position, but the electron-deficient aromatic ring limits reactivity. Harsh conditions (e.g., HNO₃/H₂SO₄) may introduce additional nitro groups .

Reduction Reactions

The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, yielding 3-aminocinnamoyl chloride . This product serves as a precursor for dyes or pharmaceuticals.

Scientific Research Applications

3-Nitrocinnamoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules for studying biological processes.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Nitrocinnamoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Cinnamoyl Chlorides

4-Trifluoromethoxycinnamoyl Chloride (CAS: 306936-02-7)

- Molecular Formula : C₁₀H₆ClF₃O

- Molecular Weight : 258.60 g/mol

- Substituent : Trifluoromethoxy (-OCF₃) group at the para position.

- Key Differences :

2'-Trifluoromethylcinnamoyl Chloride (CAS: 209619-25-0)

- Molecular Formula : C₁₀H₆ClF₃O₂

- Molecular Weight : 274.61 g/mol

- Substituent : Trifluoromethyl (-CF₃) group at the ortho position.

- Applications: May serve as a precursor for herbicides or corrosion inhibitors due to CF₃’s resistance to degradation .

Comparison with Benzoyl Chloride Derivatives

4-(Methylamino)-3-Nitrobenzoyl Chloride (CAS: Not specified)

- Molecular Formula : C₈H₇ClN₂O₃

- Molecular Weight : 214.61 g/mol

- Structure: Benzoyl chloride with nitro and methylamino (-NHCH₃) groups at positions 3 and 4, respectively.

- Key Differences :

Comparison with Parent Compound: Cinnamoyl Chloride

- Molecular Formula : C₉H₇ClO

- Molecular Weight : 166.60 g/mol

- Key Differences :

- The lack of a nitro group in cinnamoyl chloride results in lower density (~1.25 g/cm³ ) and boiling point (~245°C ), reflecting reduced polarity .

- Reactivity: 3-Nitrocinnamoyl chloride’s nitro group enhances electrophilicity, enabling faster acylation reactions under mild conditions compared to the parent compound .

Data Table: Comparative Analysis of Key Compounds

Q & A

Basic: What are the optimal synthetic protocols for preparing 3-Nitrocinnamoyl chloride from 3-nitrocinnamic acid?

Answer:

The synthesis typically involves chlorination of 3-nitrocinnamic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key methodological considerations include:

- Reagent selection : Thionyl chloride is preferred for its volatile byproducts (SO₂, HCl), simplifying purification .

- Solvent choice : Anhydrous conditions are critical; toluene or dichloromethane minimize side reactions.

- Temperature control : Reactions are conducted under reflux (60–80°C) to ensure complete conversion.

- Workup : Excess reagents are removed via rotary evaporation, followed by distillation or recrystallization.

Validate purity using TLC and FT-IR (C=O stretch ~1760 cm⁻¹).

Basic: What safety measures are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Storage : Store under inert gas (argon/nitrogen) in amber glass containers at 2–8°C to prevent hydrolysis .

- Spill management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste.

Advanced: How does the nitro group’s electronic effect influence this compound’s reactivity in acylation reactions?

Answer:

The nitro group’s strong electron-withdrawing nature activates the carbonyl carbon toward nucleophilic attack. Experimental strategies to assess this include:

- Kinetic studies : Compare reaction rates with non-nitro analogs (e.g., cinnamoyl chloride) using nucleophiles like amines or alcohols.

- Computational modeling : Density Functional Theory (DFT) calculations can quantify charge distribution at the carbonyl carbon .

- Hammett analysis : Correlate substituent effects (σ values) with reaction rates to quantify electronic contributions .

Advanced: How can researchers resolve contradictions in reported yields for reactions involving this compound?

Answer:

- Methodological audit : Verify reagent purity, solvent dryness, and reaction conditions (e.g., temperature gradients).

- Bias assessment : Apply PRISMA guidelines to evaluate study design flaws, such as inadequate allocation concealment or blinding in comparative trials .

- Reproducibility testing : Replicate experiments using standardized protocols (e.g., Cochrane Handbook’s risk-of-bias tool) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- FT-IR : Confirm C=O (1760 cm⁻¹), C-Cl (750 cm⁻¹), and NO₂ (1520, 1350 cm⁻¹) stretches .

- ¹H/¹³C NMR : Key signals include the α,β-unsaturated system (δ 6.5–8.0 ppm for protons; δ 120–140 ppm for carbons) and nitro group deshielding effects .

- Mass spectrometry : Parent ion ([M]⁺) at m/z 211.6 (exact mass) with Cl isotope patterns .

Advanced: What computational approaches predict the solvent-dependent stability of this compound?

Answer:

- Molecular dynamics (MD) simulations : Model solvent interactions (e.g., polarity, dielectric constant) to predict hydrolysis rates.

- Quantum mechanics (QM) : Calculate solvation energies and transition states for degradation pathways.

- Comparative studies : Cross-validate predictions with experimental stability data in solvents like THF vs. acetonitrile .

Basic: How can side reactions during synthesis (e.g., hydrolysis) be minimized?

Answer:

- Moisture control : Use anhydrous solvents and molecular sieves.

- Catalytic additives : Pyridine or DMAP can sequester HCl, reducing acid-catalyzed degradation .

- Low-temperature workup : Quench reactions at 0°C to limit exothermic side reactions.

Advanced: What steric and electronic factors govern this compound’s selectivity in nucleophilic substitutions?

Answer:

- Steric maps : Generate 3D models to assess accessibility of the carbonyl carbon to bulky nucleophiles.

- Linear free-energy relationships (LFER) : Correlate nucleophile pKa with reaction rates to distinguish electronic vs. steric effects .

- Competitive experiments : Compare reactivity with sterically hindered (e.g., tert-butylamine) vs. small nucleophiles (e.g., methylamine).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.